(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone

Vue d'ensemble

Description

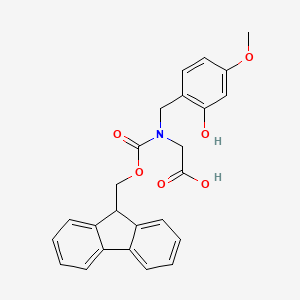

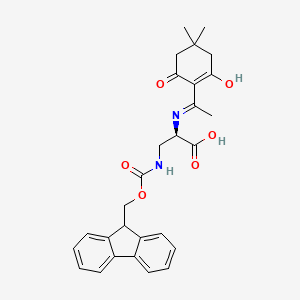

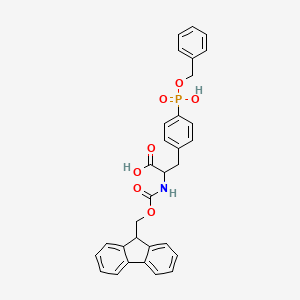

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone, also known as DBCO-alkyne, is a chemical compound that is widely used in scientific research. It is a diazo compound that contains an alkyne functional group, which makes it a valuable tool for bioconjugation and labeling experiments.

Mécanisme D'action

The mechanism of action of (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone involves the copper-catalyzed 1,3-dipolar cycloaddition reaction between the diazo compound and the alkyne. This reaction proceeds via the formation of a copper-acetylide intermediate, which undergoes a rearrangement to form the triazole product. The reaction is highly specific and efficient, allowing for the selective labeling of biomolecules in complex biological systems.

Biochemical and Physiological Effects:

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone is a non-toxic compound that does not have any known biochemical or physiological effects. It is used as a labeling reagent and does not interact with biological systems in any significant way.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone in lab experiments include its high specificity and efficiency for bioconjugation and labeling, its non-toxic nature, and its compatibility with a wide range of biomolecules. The limitations of using (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone include its sensitivity to light and air, which can cause degradation of the compound, and its relatively high cost compared to other labeling reagents.

Orientations Futures

For the use of (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone in scientific research include the development of new bioconjugation and labeling strategies, the synthesis of new fluorescent probes and imaging agents, and the exploration of its potential for drug delivery applications. Other future directions include the optimization of the synthesis method to improve yield and purity, and the investigation of its potential for use in clinical applications.

Applications De Recherche Scientifique

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone is widely used in scientific research as a bioconjugation and labeling reagent. It can react with azide-functionalized biomolecules, such as proteins, nucleic acids, and carbohydrates, via a copper-catalyzed click chemistry reaction. This reaction is highly specific and efficient, allowing for the selective labeling of biomolecules in complex biological systems. (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone can also be used for the synthesis of fluorescent probes, imaging agents, and drug delivery systems.

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHQCGACMYIDJE-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)